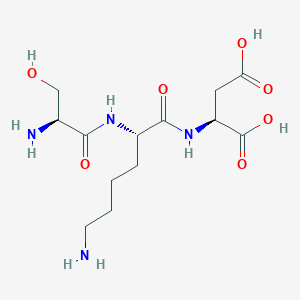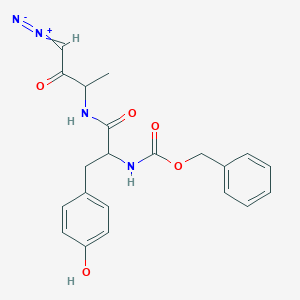
L-Arabinitol
Übersicht
Beschreibung
L-Arabinitol, also known as L-arabitol or L-lyxitol, is a sugar alcohol derived from L-arabinose. It is a pentitol, meaning it contains five carbon atoms, each bonded to a hydroxyl group. This compound is naturally found in various plants, fungi, and bacteria. It is commonly used in the food and pharmaceutical industries due to its sweetening properties and potential health benefits .
Wissenschaftliche Forschungsanwendungen
L-Arabinitol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Lebensmittelindustrie: This compound wird als Süssstoff und Texturmittel in verschiedenen Lebensmittelprodukten verwendet.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit bestimmten Enzymen aus. So katalysiert beispielsweise this compound-4-Dehydrogenase die Umwandlung von this compound zu L-Xylulose, was ein wichtiger Schritt im Pilz-L-Arabinose-Katabolismusweg ist . Dieser Weg beinhaltet die Reduktion von L-Arabinose zu this compound, gefolgt von dessen Oxidation zu L-Xylulose, das dann weiter metabolisiert wird .
Wirkmechanismus
Target of Action
L-Arabinitol, also known as L-Arabitol, primarily targets the enzyme this compound 4-dehydrogenase (LAD) in fungal L-arabinose catabolism . This enzyme catalyzes the conversion of this compound into L-Xylulose . LAD is an essential enzyme in the development of recombinant organisms that convert L-arabinose into fuels and chemicals .
Mode of Action
This compound interacts with its target, LAD, by serving as a substrate for the enzyme . The enzyme LAD catalyzes the conversion of this compound into L-Xylulose with concomitant NAD+ reduction . This interaction results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway .
Biochemical Pathways
The biochemical pathway affected by this compound is the fungal L-arabinose catabolic pathway . In this pathway, this compound is reduced to this compound by an aldose reductase, which is subsequently oxidized to L-Xylulose by LAD . L-Xylulose reductase then reduces L-Xylulose to Xylitol, which is introduced to the pentose phosphate pathway after further oxidation and phosphorylation .
Pharmacokinetics
It is known that this compound is an endogenous metabolite , suggesting that it is naturally present and metabolized in the body
Result of Action
The action of this compound results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway . This pathway is important for the conversion of L-arabinose into fuels and chemicals in recombinant organisms . This compound is also being studied as a food additive that reduces fat deposits in the intestines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the enzyme LAD, which this compound targets, can be enhanced by immobilizing the enzyme onto magnetic nanoparticles . This immobilization results in better pH and temperature profiles than the free enzyme, leading to higher conversion efficiency
Biochemische Analyse
Biochemical Properties
L-Arabinitol plays a significant role in biochemical reactions. It is involved in the metabolism of L-arabinose, a major constituent of lignocellulosic biomass . The enzymes this compound 4-dehydrogenase (LAD) and nicotinamide adenine dinucleotide oxidase (Nox) are key to its metabolism . LAD catalyzes the conversion of this compound to L-xylulose, a crucial step in the fungal L-arabinose catabolic pathway .
Cellular Effects
The effects of this compound on cells are primarily related to its role in metabolic pathways. It is an essential intermediate in the metabolism of L-arabinose, which is a key component of the cell walls of plants . In fungi, the accumulation of intracellular this compound correlates with higher production of the enzymes involved in arabinan breakdown .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to L-xylulose by the enzyme this compound 4-dehydrogenase (LAD) . This reaction is part of the L-arabinose catabolic pathway in fungi . The conversion process involves the reduction of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in many biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the immobilization of this compound 4-dehydrogenase (LAD) on silicon oxide nanoparticles resulted in enhanced thermostability and reusability of the enzyme . This suggests that this compound’s effects on enzyme activity and stability can be influenced by experimental conditions.
Metabolic Pathways
This compound is involved in the L-arabinose catabolic pathway in fungi . This pathway includes the conversion of L-arabinose to this compound by an aldose reductase, followed by the oxidation of this compound to L-xylulose by this compound 4-dehydrogenase (LAD) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters. In Aspergillus niger, an this compound transporter, LatA, has been identified . This transporter is involved in this compound uptake and consumption rates .
Subcellular Localization
The subcellular localization of this compound is likely to be within the cytosol, given its role as an intermediate in the pentose catabolic pathway
Vorbereitungsmethoden
L-Arabinitol kann durch verschiedene Verfahren synthetisiert werden:
Katalytische Reduktion von Arabinose: Dieses Verfahren beinhaltet die Reduktion von L-Arabinose unter Verwendung eines Katalysators wie Natrium-Amalgam (Na-Hg) zur Herstellung von this compound.
Fermentation: This compound kann auch durch Fermentation von Melasse durch bestimmte Mikroorganismen hergestellt werden.
Industrielle Produktion: In industriellen Umgebungen wird this compound häufig durch die enzymatische Reduktion von L-Arabinose unter Verwendung von this compound-Dehydrogenase hergestellt.
Analyse Chemischer Reaktionen
L-Arabinitol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann in Gegenwart von NAD+ durch this compound-4-Dehydrogenase zu L-Xylulose oxidiert werden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Zuckeralkohole zu bilden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind NAD+, verschiedene Katalysatoren und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind L-Xylulose und andere Zuckeralkohole .
Vergleich Mit ähnlichen Verbindungen
L-Arabinitol ähnelt anderen Zuckeralkoholen wie Xylitol, Ribitol und Sorbitol. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Xylitol: Wie this compound ist Xylitol ein Pentitol, aber es wird aus Xylose gewonnen. Xylitol wird häufig als Süssstoff in zuckerfreien Produkten verwendet.
Ribitol: Ribitol ist ein weiteres Pentitol, das aus Ribose gewonnen wird. Es wird im Vergleich zu this compound und Xylitol seltener verwendet.
Sorbitol: Sorbitol ist ein Hexitol, das aus Glucose gewonnen wird und häufig als Süssstoff und Feuchthaltemittel in Lebensmitteln und pharmazeutischen Produkten verwendet wird.
Die einzigartigen Eigenschaften von this compound, wie z. B. seine spezifischen enzymatischen Pfade und seine potenziellen gesundheitlichen Vorteile, machen es zu einer wertvollen Verbindung in verschiedenen Anwendungen .
Eigenschaften
IUPAC Name |
(2S,4S)-pentane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C([C@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884411 | |
| Record name | L-Arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7643-75-6 | |
| Record name | Arabinitol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arabinitol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arabinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arabinitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARABINITOL, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z1K06N9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 - 104 °C | |
| Record name | L-Arabitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
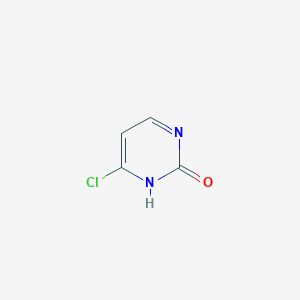



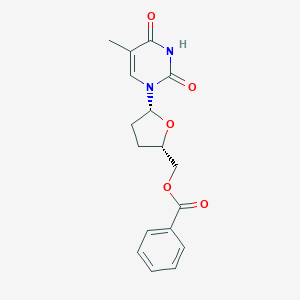
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
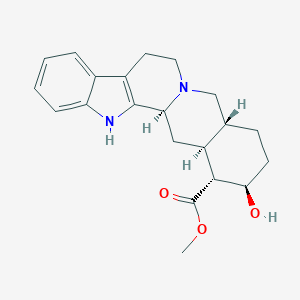
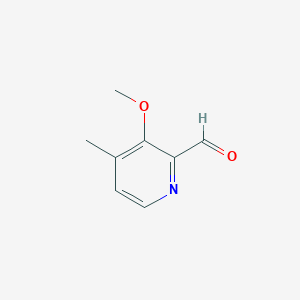
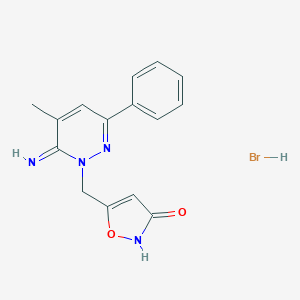

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

